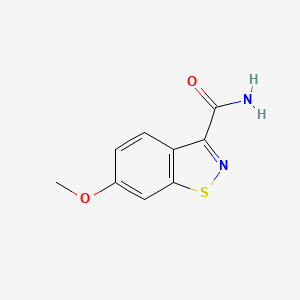

6-Methoxybenzisothiazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxybenzisothiazole-3-carboxamide is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview

6-Methoxybenzisothiazole-3-carboxamide has been evaluated for its antimicrobial properties. The compound exhibits significant activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Antibacterial Properties

Research indicates that this compound demonstrates substantial antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action involves the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, akin to established sulfonamide drugs.

| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|---|

| This compound | 8 | 10 | E. coli |

| 8 | 9 | S. aureus | |

| 8 | 8 | B. subtilis | |

| 8 | 7 | S. epidermidis |

Antifungal Properties

The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger, which are significant pathogens in clinical settings.

Anticancer Activity

Overview

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

A study demonstrated that certain analogues of benzothiazole derivatives, including this compound, exhibited potent antimitotic effects. One derivative was found to have an IC50 value of 4.12μM, indicating stronger activity than the standard chemotherapeutic agent, 5-Fluorouracil (IC50 = 7.69μM).

Neurological Applications

Overview

Recent research has explored the role of this compound as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological functions and are implicated in several disorders.

Potential Therapeutic Applications

The activation of nAChRs by compounds like this compound may offer therapeutic avenues for conditions associated with cholinergic dysfunction, including Alzheimer's disease and other neurodegenerative disorders.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria and certain fungi; potential for new antimicrobial agents. |

| Anticancer Activity | Demonstrated potent antimitotic effects; stronger than some established chemotherapeutics. |

| Neurological Applications | Potential ligand for nicotinic acetylcholine receptors; implications for treating neurodegenerative diseases. |

Propiedades

Fórmula molecular |

C9H8N2O2S |

|---|---|

Peso molecular |

208.24 g/mol |

Nombre IUPAC |

6-methoxy-1,2-benzothiazole-3-carboxamide |

InChI |

InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-11-8(6)9(10)12/h2-4H,1H3,(H2,10,12) |

Clave InChI |

QDTDIXIANSUPPN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(=NS2)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.